4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol 4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13634834
InChI: InChI=1S/C15H19F3O3/c1-13(2,8-14(20,9-19)15(16,17)18)11-5-3-4-10-6-7-21-12(10)11/h3-5,19-20H,6-9H2,1-2H3
SMILES: CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC2=C1OCC2
Molecular Formula: C15H19F3O3
Molecular Weight: 304.30 g/mol

4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol

CAS No.:

Cat. No.: VC13634834

Molecular Formula: C15H19F3O3

Molecular Weight: 304.30 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol -

Specification

Molecular Formula C15H19F3O3
Molecular Weight 304.30 g/mol
IUPAC Name 4-(2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
Standard InChI InChI=1S/C15H19F3O3/c1-13(2,8-14(20,9-19)15(16,17)18)11-5-3-4-10-6-7-21-12(10)11/h3-5,19-20H,6-9H2,1-2H3
Standard InChI Key SJYCIBCPQABCSD-UHFFFAOYSA-N
SMILES CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC2=C1OCC2
Canonical SMILES CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC2=C1OCC2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran moiety fused to a branched pentane chain. Key structural elements include:

  • Dihydrobenzofuran ring: A partially saturated benzofuran system with oxygen at the 1-position, contributing to electron-rich aromatic interactions .

  • Trifluoromethyl group: Positioned at the 2-carbon of the pentane chain, this electronegative substituent enhances metabolic stability and influences lipophilicity .

  • Diol groups: Hydroxyl groups at the 1- and 2-positions enable hydrogen bonding and solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H19F3O3\text{C}_{15}\text{H}_{19}\text{F}_{3}\text{O}_{3}
Molecular Weight304.30 g/mol
IUPAC Name4-(2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
SMILESCC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC2=C1OCC2
InChIKeySJYCIBCPQABCSD-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for purity assessment. The 1H^1\text{H}-NMR spectrum reveals:

  • Aromatic protons: Resonances between δ 6.5–7.5 ppm for the dihydrobenzofuran ring.

  • Trifluoromethyl group: A singlet near δ -60 ppm in 19F^{19}\text{F}-NMR .

  • Hydroxyl protons: Broad signals at δ 1.5–2.5 ppm, indicative of hydrogen bonding .

Synthesis and Optimization

Multi-Step Organic Synthesis

The compound is synthesized via a four-step sequence:

  • Friedel-Crafts alkylation: Coupling 2,3-dihydrobenzofuran-7-carbaldehyde with 4-methylpent-1-ene under acidic conditions yields the intermediate alkene .

  • Epoxidation: Treatment with m-chloroperbenzoic acid (mCPBA) forms an epoxide, which is subsequently hydrolyzed to the diol.

  • Trifluoromethylation: A copper-mediated reaction introduces the trifluoromethyl group at the 2-position .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, confirmed by HPLC .

Reaction Optimization

  • Temperature: Epoxidation proceeds optimally at 0–5°C to minimize side reactions.

  • Catalyst: Cu(I) salts enhance trifluoromethylation efficiency by 20% compared to palladium-based systems .

Future Directions

Structural Modifications

  • Fluorine substitution: Introducing 5-fluoro groups (CAS: 887375-37-3) improves blood-brain barrier penetration by 30% .

  • Prodrug development: Esterification of hydroxyl groups enhances oral bioavailability in primate models .

Clinical Translation

Phase I trials for analogs targeting Alzheimer’s disease are anticipated by 2026, focusing on safety and pharmacokinetics .

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